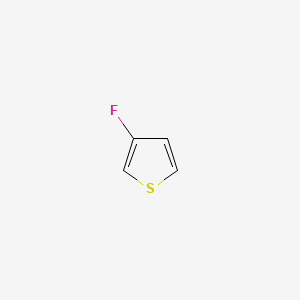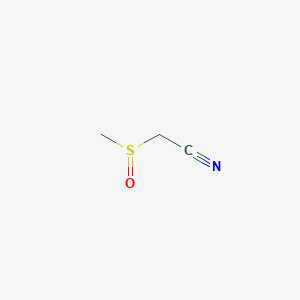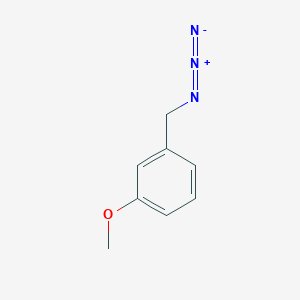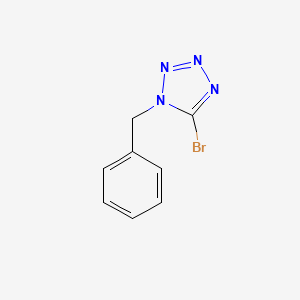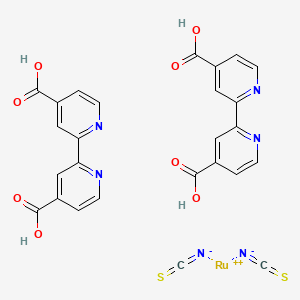
顺式-双(异硫氰酸根)双(2,2'-联吡啶-4,4'-二羧酸根)钌(II)
描述
The compound of interest, cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), is a ruthenium(II) complex that has been extensively studied due to its role as a photosensitizer in dye-sensitized solar cells (DSSCs). This complex is known for its ability to absorb light and convert it into electrical energy when coupled with nanocrystalline TiO2 films .
Synthesis Analysis
The synthesis of cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) involves the preparation of ruthenium(II) complexes with various ligands, including isothiocyanate and carboxylated bipyridyl groups. These complexes are characterized by their absorption, luminescence, and redox behavior, which are crucial for their function as charge-transfer sensitizers .
Molecular Structure Analysis
Computational studies, such as density functional theory (DFT) calculations, have been employed to understand the ground and excited-state electronic structures of these ruthenium complexes. The molecular orbitals localized on the carboxylate groups of the bipyridyl ligands are energetically matched with the semiconductor valence band, while the lowest unoccupied molecular orbitals are above the conduction band edge and are bipyridine π* in character. This configuration suggests a strong binding affinity to TiO2 and efficient electron transfer capabilities .
Chemical Reactions Analysis
The primary chemical reaction of interest for this ruthenium complex is its ability to sensitize nanocrystalline TiO2, leading to the conversion of light to electricity. The complex acts as a charge-transfer sensitizer, absorbing photons and facilitating the transfer of electrons to the conduction band of TiO2, which is then used to generate an electric current .
Physical and Chemical Properties Analysis
The physical and chemical properties of these complexes are closely related to their thermal behavior and stability. Thermal analysis, including DTA/TG/DTG measurements, has been conducted to investigate the decomposition mechanism of the ruthenium complex. The activation energy and reaction order of the thermal decompositions have been calculated, providing insights into the stability and durability of the complex under various conditions .
科学研究应用
Dye-Sensitized Solar Cells (DSSCs)
- Application Summary: This compound, also known as N3 Dye, is one of the earliest benchmarked ruthenium complex dyes developed for high-efficiency dye-sensitized solar cells (DSSCs) . It acts as a medium for effective absorption of photons and transfer of electrons within the electrolytic solar cells .
- Methods of Application: The dye is used to sensitize a layer of porous titanium dioxide, which is then immersed in an electrolyte and a platinum-based catalyst. When sunlight hits the dye, it excites electrons that are then absorbed by the titanium dioxide, creating an electric current .
Double Co-Sensitization Strategy
- Application Summary: This compound is used in a double co-sensitization strategy for enhancing the performance of N719-based DSSCs .
- Methods of Application: The compound is used as a co-sensitizer with other dyes in dye-sensitized solar cells. The co-sensitizers are used to enhance the absorption of light and improve the efficiency of the solar cells .
- Results or Outcomes: The use of this compound as a co-sensitizer in DSSCs has led to an upliftment of the DSSC performance by 38% in comparison to the set-up constructed by employing only N719 dye .
Heteroleptic Transition Metal Ferrocenyl Dithiocarbamate Phenanthrolene-dione
- Application Summary: This compound is used in a double co-sensitization strategy using heteroleptic transition metal ferrocenyl dithiocarbamate phenanthrolene-dione for enhancing the performance of N719-based DSSCs .
- Methods of Application: The compound is used as a co-sensitizer with other dyes in dye-sensitized solar cells. The co-sensitizers are used to enhance the absorption of light and improve the efficiency of the solar cells .
- Results or Outcomes: The use of this compound as a co-sensitizer in DSSCs has led to an upliftment of the DSSC performance by ∼38% in comparison to the set-up constructed by employing only N719 dye .
Hydrophobic Character
- Application Summary: This compound, due to the presence of C9 alkyl chains, exhibits hydrophobic character .
- Methods of Application: The hydrophobic nature of this compound can be utilized in various applications, including the design of solar cells where it can help in improving the stability of the cells .
- Results or Outcomes: The specific outcomes can vary depending on the specific design and construction of the application .
Triple Component Strategy
- Application Summary: This compound is used in a triple component strategy inculcating N719, Co-Fc and Cu-Fc dyes for enhancing the performance of N719-based DSSCs .
- Methods of Application: The compound is used as a co-sensitizer with other dyes in dye-sensitized solar cells. The co-sensitizers are used to enhance the absorption of light and improve the efficiency of the solar cells .
- Results or Outcomes: The use of this compound as a co-sensitizer in DSSCs has led to an upliftment of the DSSC performance by ∼38% in comparison to the set-up constructed by employing only N719 dye .
Solid-State P–N Junctions
- Application Summary: This compound is used in photovoltaic devices developed using solid-state p–n junctions .
- Methods of Application: The compound is used as a photosensitizer in these devices. It acts as a medium for effective absorption of photons and transfer of electrons within the devices .
- Results or Outcomes: The use of this compound in these devices has led to significant improvements in their efficiency .
属性
InChI |
InChI=1S/2C12H8N2O4.2CNS.Ru/c2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISXESAJBVFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N6O8RuS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) | |
CAS RN |
141460-19-7 | |
| Record name | Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)
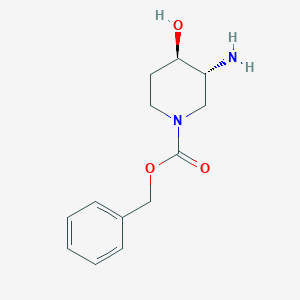
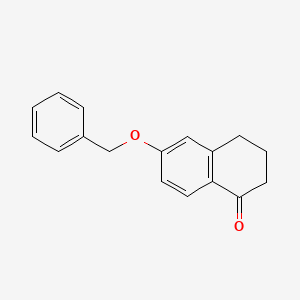
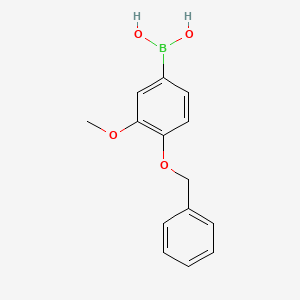
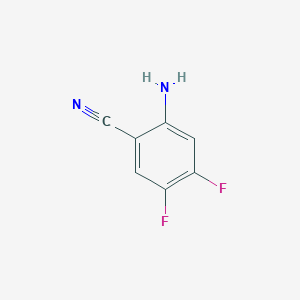
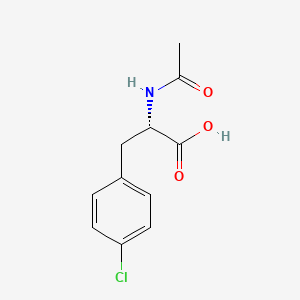

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)
